3-Keto Valproic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Keto Valproic Acid Sodium Salt is the sodium salt of 3-Keto Valproic Acid, which is a metabolite of Valproic Acid. Valproic Acid is widely known for its use as an anticonvulsant and mood-stabilizing drug. 3-Keto Valproic Acid is produced from Valproic Acid metabolism by β-oxidation and may be useful for monitoring the metabolism of Valproic Acid in vitro .
Mechanism of Action
Target of Action
Sodium 3-oxo-2-propylpentanoate, also known as 3-Keto Valproic Acid Sodium Salt, primarily targets neuronal ion channels and neurotransmitter systems . It modulates the function of gamma-aminobutyric acid (GABA) , an inhibitory neurotransmitter, and glutamate , an excitatory neurotransmitter .
Mode of Action
The compound exerts its effects by reducing high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This action leads to a decrease in neuronal hyperexcitability, which is crucial in conditions like epilepsy . It also modulates GABA or glutamate-mediated neurotransmission , impacting pain perception and the biochemical occurrence of aura .
Biochemical Pathways
Sodium 3-oxo-2-propylpentanoate influences various signaling systems and biochemical pathways. It interferes with inositol and arachidonate metabolism and affects signaling systems such as the Wnt/beta-catenin and ERK pathways . These actions can lead to changes in gene expression and cellular function .
Pharmacokinetics
The compound dissociates to the valproate ion in the gastrointestinal tract . Its absorption half-life varies from less than 30 minutes to 3 or 4 hours depending on the type of preparation used . For most formulations, bioavailability approaches 100% .
Result of Action
The molecular and cellular effects of Sodium 3-oxo-2-propylpentanoate’s action include a decrease in neuronal hyperexcitability, modulation of neurotransmission, and influence on various signaling systems . These actions can lead to the control of seizures in conditions like epilepsy and impact on mood in conditions like bipolar disorder .
Action Environment
Environmental factors such as temperature and humidity can influence the stability of Sodium 3-oxo-2-propylpentanoate . For instance, repackaging the compound into dose administration aids resulted in unacceptable weight variation and changes in the dissolution profiles under certain conditions . Therefore, careful consideration of storage and handling conditions is crucial to maintain the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
3-Keto Valproic Acid Sodium Salt interacts with several enzymes and proteins. It inhibits the activity of fatty acid amide hydrolase and monoacylglycerol lipase . It also influences the level of expression of its mRNA and the activity of its gene promoter, affecting the Akt/FoxO1 signaling cascade .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the catalytic activity of MAO-A in BE (2)C neuroblastoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has the ability to alter gene expression both by inhibiting histone deacetylases and by changing levels of DNA methylation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed information about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It reduces the activity of myo-inositol-3-phosphate synthase, the first enzyme in the inositol synthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto Valproic Acid Sodium Salt typically involves the oxidation of Valproic Acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of Valproic Acid to its keto derivative while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Keto Valproic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group back to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ketone carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Keto Valproic Acid Sodium Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to monitor the metabolism of Valproic Acid.
Biology: Studied for its role in cellular metabolism and its effects on various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for Valproic Acid metabolism.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: The parent compound, widely used as an anticonvulsant and mood stabilizer.
Divalproex Sodium: A compound that combines Valproic Acid and its sodium salt, used for similar therapeutic purposes.
Magnesium Valproate: Another salt form of Valproic Acid with similar pharmacological properties
Uniqueness
3-Keto Valproic Acid Sodium Salt is unique due to its specific role as a metabolite of Valproic Acid. It provides insights into the metabolic pathways and mechanisms of action of Valproic Acid, making it valuable for research and therapeutic monitoring .
Properties
IUPAC Name |
sodium;3-oxo-2-propylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3.Na/c1-3-5-6(8(10)11)7(9)4-2;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHUWISZOLICF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)CC)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662048 |
Source
|
Record name | Sodium 3-oxo-2-propylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184991-15-8 |
Source
|
Record name | Sodium 3-oxo-2-propylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.